molecular formula C11H12BrN B13685166 6-Bromo-3-ethyl-5-methyl-1H-indole

6-Bromo-3-ethyl-5-methyl-1H-indole

Cat. No.: B13685166
M. Wt: 238.12 g/mol
InChI Key: AVWLCBAIQDKRPX-UHFFFAOYSA-N
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Description

6-Bromo-3-ethyl-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles play a crucial role in cell biology and have been incorporated into various synthetic drug molecules due to their biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-ethyl-5-methyl-1H-indole typically involves the bromination of 3-ethyl-5-methyl-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for indole derivatives, including this compound, may involve advanced techniques such as continuous flow synthesis. This method allows for better control over reaction parameters, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-ethyl-5-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while oxidation and reduction can lead to different oxidation states of the indole ring .

Scientific Research Applications

6-Bromo-3-ethyl-5-methyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethyl-5-methyl-1H-indole varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can include inhibition of viral replication or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-indole
  • 3-Ethyl-5-methyl-1H-indole
  • 6-Bromo-3-ethyl-1H-indole

Uniqueness

6-Bromo-3-ethyl-5-methyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties that make it suitable for specific applications in research and industry .

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

6-bromo-3-ethyl-5-methyl-1H-indole

InChI

InChI=1S/C11H12BrN/c1-3-8-6-13-11-5-10(12)7(2)4-9(8)11/h4-6,13H,3H2,1-2H3

InChI Key

AVWLCBAIQDKRPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=C(C(=C2)Br)C

Origin of Product

United States

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